LDN-91946

Enzyme Kinetics Deubiquitinase Inhibitor Mechanism of Action

LDN-91946 is the only commercially available uncompetitive UCH-L1 inhibitor targeting the enzyme-substrate complex rather than free enzyme. Its potency increases with substrate concentration, enabling precise interrogation of UCH-L1 during high ubiquitin turnover—unlike competitive inhibitors (LDN-57444). With zero UCH-L3, TGase 2, papain, or caspase-3 activity at up to 40 μM, it delivers unambiguous target attribution unmatched by broad-spectrum DUBs. Validated in Moyamoya disease and lung cancer models. The definitive probe for UCH-L1-specific phenotypic screening.

Molecular Formula C15H10N2O4S
Molecular Weight 314.3 g/mol
Cat. No. B7783359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-91946
Molecular FormulaC15H10N2O4S
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
InChIInChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21)
InChIKeyOJHMDRZMENMQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDN-91946: Potent and Selective UCH-L1 Inhibitor for Deubiquitinase Research


LDN-91946 (CAS 439946-22-2) is a synthetic small molecule classified as a thieno[2,3-b]pyridine carboxylic acid derivative [1]. It functions as a potent, selective, and uncompetitive inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1), a deubiquitinating enzyme implicated in oncogenesis and neurodegeneration . LDN-91946 exhibits an apparent inhibition constant (Ki app) of 2.8 μM against UCH-L1 and is characterized by its unique mechanism of targeting the enzyme-substrate complex rather than the free enzyme [1]. This compound serves as a critical chemical probe for dissecting UCH-L1-dependent cellular processes in both academic and industrial drug discovery settings.

Why LDN-91946 Cannot Be Substituted with Generic UCH-L1 Inhibitors or Broad-Spectrum DUB Inhibitors


Generic substitution of LDN-91946 with alternative UCH-L1 or broad-spectrum deubiquitinase (DUB) inhibitors is scientifically unsound due to critical differences in potency, selectivity, and mechanism of action. While LDN-57444 is a potent competitive UCH-L1 inhibitor with a Ki of 0.40 μM and ~28-fold selectivity over UCH-L3, its reversible, active-site-directed binding differs fundamentally from LDN-91946's uncompetitive mechanism . Broad-spectrum DUB inhibitors like PR-619 exhibit non-specific activity across multiple DUB families, leading to confounding off-target effects and cytotoxicity that preclude clear mechanistic interpretation in UCH-L1-specific studies [1]. Furthermore, LDN-91946 demonstrates a distinct selectivity profile with no detectable activity against UCH-L3, TGase 2, papain, or caspase-3 at concentrations up to 40 μM, a level of target specificity not consistently achieved by other commercially available UCH-L1 inhibitors . These mechanistic and selectivity differences translate directly to divergent cellular phenotypes and experimental outcomes, rendering LDN-91946 non-interchangeable with its structural or functional analogs.

LDN-91946 Product-Specific Quantitative Evidence Guide


Uncompetitive Inhibition Mechanism Differentiates LDN-91946 from Competitive UCH-L1 Inhibitors

LDN-91946 functions as an uncompetitive inhibitor, specifically targeting the UCH-L1 enzyme-substrate complex with a Ki app of 2.8 μM, whereas LDN-57444 acts as a competitive, active-site-directed inhibitor with a Ki of 0.40 μM [1]. This mechanistic distinction is critical because uncompetitive inhibition is substrate-concentration dependent and becomes more effective under conditions of high substrate turnover, offering a different pharmacological profile compared to competitive inhibitors [1].

Enzyme Kinetics Deubiquitinase Inhibitor Mechanism of Action

Selectivity Profile of LDN-91946 Against Off-Target Cysteine Hydrolases

LDN-91946 exhibits a clean selectivity profile with no detectable inhibitory activity against UCH-L3 at 20 μM and no activity against TGase 2, papain, or caspase-3 at concentrations up to 40 μM [1]. In contrast, LDN-57444, while highly potent against UCH-L1 (Ki = 0.40 μM), displays significant cross-reactivity with UCH-L3 (IC50 = 25 μM), representing only a ~28-fold selectivity window .

Selectivity Off-Target Activity Cysteine Hydrolase

Cellular Proliferation Effects of LDN-91946 Compared to PR-619 and RA-9 in Lung Cancer Models

In a head-to-head comparison of three DUB inhibitors (LDN-91946, PR-619, and RA-9) using A549 non-small cell lung cancer cells and H2373 mesothelioma cells, LDN-91946 and PR-619 significantly inhibited A549 proliferation, while RA-9 failed to inhibit this cell line [1]. Notably, LDN-91946 exhibited minimal effects on cell adhesion in both A549 and H2373 lines (proliferation index: A549 = 0.039, H2373 = 0.041, compared to DMSO control 0.037 and 0.039, respectively), indicating a specific anti-proliferative effect without broad cytotoxicity [1]. PR-619, in contrast, significantly inhibited cell adhesion in both cell lines [1].

Cancer Cell Proliferation Lung Cancer DUB Inhibitor

LDN-91946 Reverses Disease-Associated Phenotypes in Moyamoya Disease Neuronal Model

In an SH-SY5Y neuroblastoma cell model of Moyamoya disease (MMD), treatment with serum-derived exosomes from MMD patients significantly suppressed cellular vitality and promoted apoptosis. LDN-91946, used as a specific UCH-L1 inhibitor, reversed these disease-associated phenotypes, restoring cell viability to near-control levels [1]. While a direct comparator inhibitor was not tested in this study, the observed rescue effect is specifically attributed to UCH-L1 inhibition, validating the target's role in MMD pathophysiology [1].

Neuroprotection Moyamoya Disease Exosome-Induced Injury

Optimal Research and Industrial Applications for LDN-91946 Based on Evidence


Mechanistic Studies of UCH-L1 Function Under High Substrate Turnover Conditions

LDN-91946's uncompetitive inhibition mechanism makes it uniquely suited for investigating UCH-L1 activity in cellular contexts characterized by high ubiquitin turnover, such as proteasome inhibition or stress responses. Unlike competitive inhibitors (e.g., LDN-57444), LDN-91946's potency increases with substrate concentration, allowing researchers to specifically interrogate UCH-L1 function when the enzyme is actively engaged with ubiquitinated substrates [1].

UCH-L1-Specific Phenotypic Screening in Oncology

Given its clean selectivity profile—no activity against UCH-L3, TGase 2, papain, or caspase-3 at concentrations up to 40 μM [1]—LDN-91946 is the inhibitor of choice for phenotypic screens aiming to identify UCH-L1-dependent cancer cell vulnerabilities. Its distinct effects on proliferation without altering cell adhesion in lung cancer models [2] support its use in high-content screening campaigns focused on tumor cell growth and survival.

Target Validation in Neurodegeneration and Neuroprotection Models

LDN-91946 has demonstrated functional rescue in a Moyamoya disease neuronal cell model by reversing exosome-induced cytotoxicity [3]. This established utility in a disease-relevant context positions LDN-91946 as a validated chemical probe for target engagement studies in UCH-L1-associated neurological disorders, including Parkinson's disease and neuropathic pain.

Comparative DUB Inhibitor Studies Requiring Target Selectivity

In experimental designs requiring clear attribution of effects to UCH-L1 versus other DUBs, LDN-91946's absolute lack of UCH-L3 cross-reactivity at concentrations up to 20 μM [1] provides a critical advantage over LDN-57444 (which inhibits UCH-L3 with IC50 = 25 μM ). This makes LDN-91946 essential for studies that demand unambiguous UCH-L1-specific pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN-91946

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.